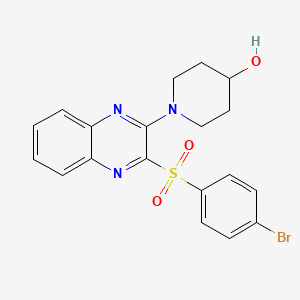

1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol

説明

WR23 is a phosphoinositide 3-kinase α (PI3Kα) inhibitor and a piperidinylquinoxaline derivative.

生物活性

1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol is a synthetic compound notable for its complex structure, which integrates a quinoxaline moiety, a piperidine ring, and a bromophenylsulfonyl group. Its molecular formula is C_{20}H_{22}BrN_{3}O_{2}S, with a molecular weight of approximately 448.35 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications.

Synthesis

The synthesis of this compound involves multiple steps that typically include the formation of the quinoxaline core followed by the introduction of the piperidine and sulfonyl groups. The detailed synthetic pathway is crucial for optimizing yield and purity, which can significantly influence biological activity.

Anti-inflammatory Properties

In vitro studies have demonstrated that this compound exhibits anti-inflammatory effects by inhibiting nitric oxide (NO) secretion in mouse RAW264.7 macrophages stimulated with lipopolysaccharides (LPS). This mechanism suggests that the compound may interfere with inflammatory signaling pathways, making it a candidate for treating inflammatory diseases.

Anticancer Potential

The compound has also shown promise as an anticancer agent . Research indicates that it may inhibit certain cancer cell lines through mechanisms that involve apoptosis induction and cell cycle arrest. Notably, related compounds have demonstrated significant antiproliferative activity against human cancer cell lines, suggesting that structural modifications can enhance efficacy .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be analyzed through its structure-activity relationship (SAR). The presence of the bromophenylsulfonyl group is critical for its interaction with biological targets, potentially enhancing solubility and reactivity. Comparative studies with structurally similar compounds reveal insights into how modifications impact activity:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-[4-(Bromophenyl)methyl]piperazin-1-yl]-n-cyclopropylquinoxalin-2-amine | Contains piperazine instead of piperidine | Potential GPR6 modulation |

| (4-bromo-3-fluorophenyl)-[4-[3-(cyclopropylamino)-7-fluoroquinoxalin-2-yl]piperazin-1-yl]methanone | Fluorinated derivatives | Antitumor properties |

| (4-chloro-2,6-difluorophenyl)-[4-[2-(cyclopropylamino)pyrido[3,4-b]pyrazin-3-yl]piperazin-1-yl]methanone | Contains different halogens | Anti-inflammatory effects |

These comparisons underscore the importance of specific functional groups in modulating biological activity.

Case Studies

Several studies have explored the efficacy of related quinoxaline derivatives:

- PI3K Inhibition : A study found that certain piperazinylquinoxaline derivatives exhibited potent inhibition against PI3Kα, with IC50 values as low as 40 nM. This highlights the potential of modifying the piperidine group to enhance therapeutic effects against cancer .

- Cellular Mechanisms : Research on related compounds indicated that they could induce apoptosis in cancer cells while also affecting cell cycle progression, particularly in the G1 phase. Such findings suggest that this compound may share similar mechanisms of action .

科学的研究の応用

Anti-inflammatory Properties

Research indicates that 1-(3-(4-Bromophenylsulfonyl)quinoxalin-2-yl)piperidin-4-ol exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its ability to inhibit nitric oxide secretion in mouse RAW264.7 macrophages treated with lipopolysaccharides (LPS), suggesting a potential mechanism for reducing inflammation in various pathological conditions.

Anticancer Potential

The compound has also been studied for its anticancer properties. It acts as a potent inhibitor of the PI3K/Akt pathway, which is crucial for cell survival and proliferation in many cancers. In vitro assays have shown that it can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT-116), indicating its potential use as an anticancer agent .

Antiviral Applications

Recent studies have explored the antiviral potential of quinoxaline derivatives, including this compound. Its structural characteristics suggest it may serve as an inhibitor against respiratory viruses, including influenza and coronaviruses such as SARS-CoV-2. The compound's ability to interact with viral proteins positions it as a promising candidate for further development in antiviral therapies .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds highlights the uniqueness of this compound. Below is a summary table showcasing some related compounds and their biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 3-[4-(Bromophenyl)methyl]piperazin-1-yl]-n-cyclopropylquinoxalin-2-amine | Contains piperazine instead of piperidine | Potential GPR6 modulation |

| (4-bromo-3-fluorophenyl)-[4-[3-(cyclopropylamino)-7-fluoroquinoxalin-2-yl]piperazin-1-yl]methanone | Fluorinated derivatives | Antitumor properties |

| (4-chloro-2,6-difluorophenyl)-[4-[2-(cyclopropylamino)pyrido[3,4-b]pyrazin-3-yl]piperazin-1-yl]methanone | Contains different halogens | Anti-inflammatory effects |

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound:

- Study on Anti-inflammatory Effects : A study published in a peer-reviewed journal reported that the compound significantly reduced pro-inflammatory cytokine levels in LPS-stimulated macrophages, demonstrating its potential as a therapeutic agent for inflammatory diseases.

- Anticancer Activity : Research involving the treatment of cancer cell lines showed that this compound could effectively induce apoptosis and inhibit cell proliferation at low concentrations, making it a candidate for further development in cancer therapy .

- Antiviral Efficacy : In silico studies indicated that derivatives of quinoxaline could bind effectively to viral proteases involved in the replication of SARS-CoV and other respiratory viruses, suggesting that this compound may share similar antiviral properties .

特性

IUPAC Name |

1-[3-(4-bromophenyl)sulfonylquinoxalin-2-yl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18BrN3O3S/c20-13-5-7-15(8-6-13)27(25,26)19-18(23-11-9-14(24)10-12-23)21-16-3-1-2-4-17(16)22-19/h1-8,14,24H,9-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQAORGLDQFYED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)C2=NC3=CC=CC=C3N=C2S(=O)(=O)C4=CC=C(C=C4)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18BrN3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。